

# Application Notes and Protocols: Itraconazole and Cisplatin Combination Therapy in Xenograft Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrizole*

Cat. No.: B7821460

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Itraconazole, an azole antifungal agent, has demonstrated significant antitumor properties, positioning it as a candidate for drug repurposing in oncology.<sup>[1][2][3]</sup> Preclinical studies have highlighted its ability to inhibit angiogenesis and modulate key signaling pathways involved in tumor growth.<sup>[1][4][5]</sup> This document provides detailed application notes and protocols for the combination therapy of itraconazole with the conventional chemotherapeutic agent, cisplatin, in xenograft models, particularly focusing on non-small cell lung cancer (NSCLC). The synergistic effects of this combination therapy suggest a promising avenue for enhancing the efficacy of standard chemotherapy.<sup>[4][6]</sup>

## Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of itraconazole and cisplatin combination therapy in NSCLC primary xenograft models.

Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models.<sup>[1][6]</sup>

| Xenograft Model                    | Treatment Group       | Dosage                | Tumor Growth Inhibition (%) | P-value |
|------------------------------------|-----------------------|-----------------------|-----------------------------|---------|
| LX-14<br>(Squamous Cell Carcinoma) | Itraconazole (ITRA)   | 75 mg/kg, twice daily | 72                          | < 0.001 |
| Cisplatin (CDDP)                   | 4 mg/kg, every 7 days | 75                    | < 0.001                     |         |
| ITRA + CDDP                        | As above              | 97                    | ≤ 0.001 (vs single agents)  |         |
| LX-7<br>(Adenocarcinoma)           | Itraconazole (ITRA)   | 75 mg/kg, twice daily | 79                          | < 0.001 |
| Cisplatin (CDDP)                   | 4 mg/kg, every 7 days | 48                    | < 0.001                     |         |
| ITRA + CDDP                        | As above              | 95                    | ≤ 0.001 (vs single agents)  |         |

Table 2: Effect on Tumor Vascularity in NSCLC Xenograft Models.[\[6\]](#)

| Xenograft Model | Treatment Group | Mean Tumor Vascular Area (%) | P-value |
|-----------------|-----------------|------------------------------|---------|
| LX-14           | Vehicle         | 14.9                         | -       |
| Itraconazole    | 5.8             | < 0.001                      |         |
| Cisplatin       | 11.2            | -                            |         |
| ITRA + CDDP     | 6.1             | < 0.001 (vs CDDP alone)      |         |
| LX-7            | Vehicle         | 21.9                         | -       |
| Itraconazole    | 9.7             | < 0.001                      |         |
| Cisplatin       | 20.8            | -                            |         |
| ITRA + CDDP     | 10.3            | < 0.001 (vs CDDP alone)      |         |

## Experimental Protocols

### Animal Model and Xenograft Establishment

This protocol outlines the establishment of primary NSCLC xenografts in immunodeficient mice.

- Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are a suitable strain for establishing xenografts.[6]
- Tumor Implantation:
  - Obtain primary tumor tissue from untreated NSCLC patients.
  - Mechanically dissect the tumor tissue into small fragments (approximately 2-3 mm<sup>3</sup>).
  - Anesthetize the NOD/SCID mice using an appropriate anesthetic (e.g., isoflurane).
  - Subcutaneously implant a single tumor fragment into the flank of each mouse.
- Tumor Growth Monitoring:

- Allow tumors to establish and reach a palpable size.
- Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula  $(\text{length} \times \text{width}^2) / 2$  can be used to calculate tumor volume.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).

## Drug Preparation and Administration

This protocol details the preparation and administration of itraconazole and cisplatin.

- Itraconazole Formulation:

- Prepare a solution of itraconazole in a suitable vehicle, such as a cyclodextrin-based solution, for oral administration.
- The recommended dosage is 75 mg/kg, administered orally twice daily.[5][6]

- Cisplatin Formulation:

- Reconstitute cisplatin powder in sterile saline or water for injection.
- The recommended dosage is 4 mg/kg, administered intraperitoneally every 7 days.[6][7]

- Treatment Groups:

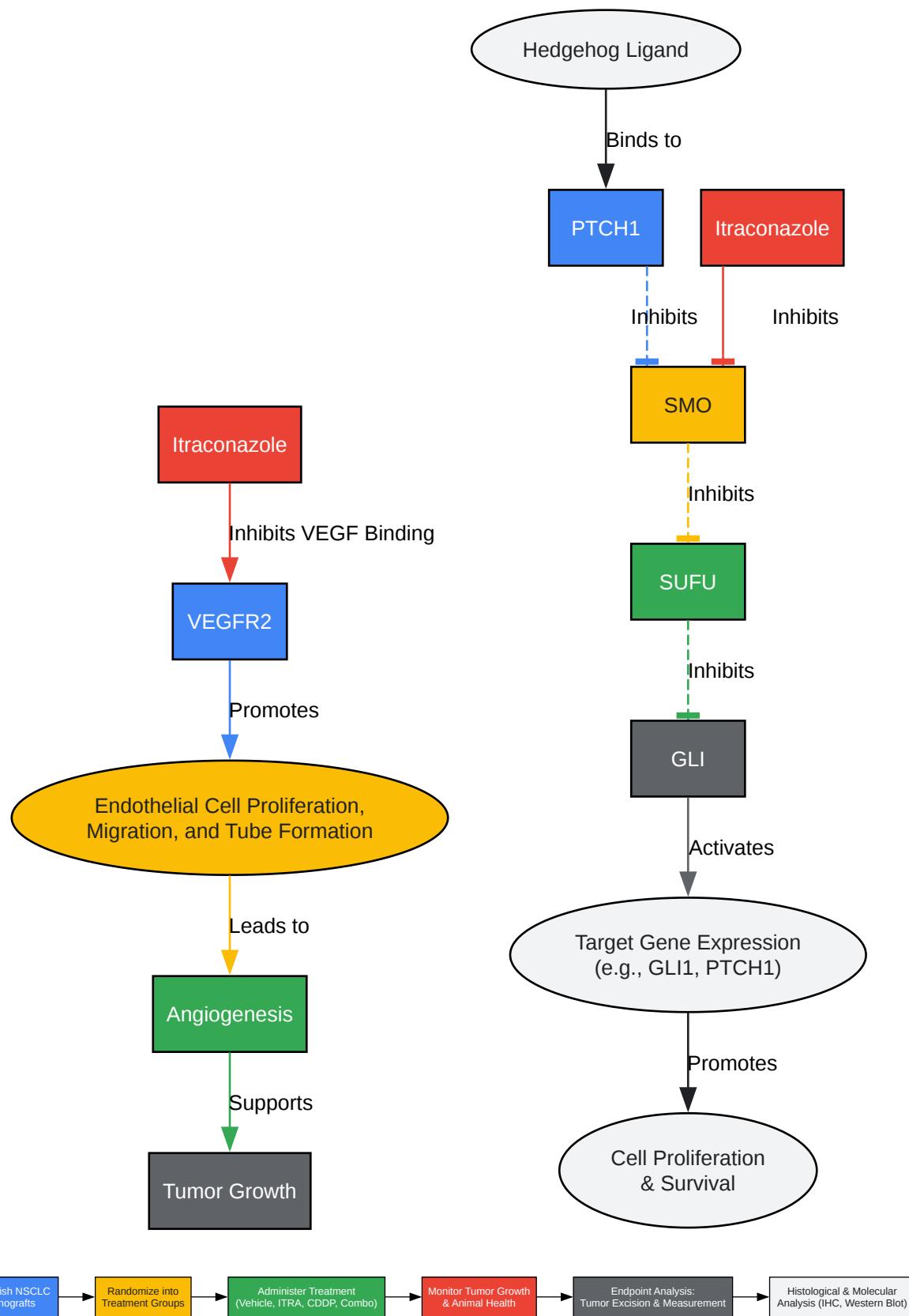
- Vehicle Control: Administer the vehicle used for itraconazole orally and a saline control intraperitoneally.
- Itraconazole Monotherapy: Administer itraconazole (75 mg/kg) orally twice daily.
- Cisplatin Monotherapy: Administer cisplatin (4 mg/kg) intraperitoneally once a week.
- Combination Therapy: Administer both itraconazole and cisplatin as per the schedules for the monotherapy groups.

- Treatment Duration: The typical treatment duration for efficacy studies is 14 days, with continued monitoring of tumor growth and animal well-being.[1][6]

## Assessment of Antitumor Efficacy

This protocol describes the methods for evaluating the effectiveness of the combination therapy.

- Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors.
- Tumor Weight: Weigh the excised tumors to provide an additional measure of treatment efficacy.
- Immunohistochemistry:
  - Fix a portion of the tumor tissue in formalin and embed in paraffin.
  - Perform immunohistochemical staining for markers of interest, such as CD31 to assess tumor vascularity and Ki-67 to evaluate cell proliferation.
- Western Blot Analysis:
  - Homogenize a portion of the tumor tissue to extract proteins.
  - Perform Western blot analysis to assess the expression levels of key proteins in relevant signaling pathways, such as HIF1 $\alpha$ .<sup>[6]</sup>


## Signaling Pathways and Mechanisms of Action

Itraconazole, in combination with cisplatin, exerts its antitumor effects through multiple mechanisms. The primary pathways involved are the inhibition of angiogenesis and the Hedgehog signaling pathway.

### Anti-Angiogenesis

Itraconazole inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.<sup>[4][5][6]</sup> It achieves this by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.<sup>[1]</sup> This leads to a reduction in tumor vascularity,

thereby limiting the supply of oxygen and nutrients to the tumor. The combination with cisplatin further enhances this anti-angiogenic effect, leading to a significant decrease in tumor vascular area.<sup>[6]</sup>



Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Itraconazole and Cisplatin Combination Therapy in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821460#itraconazole-combination-therapy-with-cisplatin-in-xenografts>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)